3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzamide core, substituted with diethoxy groups at the 3 and 4 positions, and a 4-methylpyridin-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antibacterial and antioxidant properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide: Similar structure but with methoxy groups instead of diethoxy groups.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring and piperazine moiety.
Uniqueness
3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of diethoxy groups can influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-4-21-14-7-6-13(11-15(14)22-5-2)17(20)19-16-10-12(3)8-9-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20) |
InChI Key |
MYKIBJCLBZWIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)OCC |
Origin of Product |
United States |
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